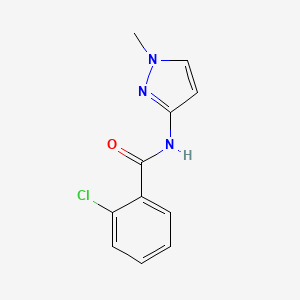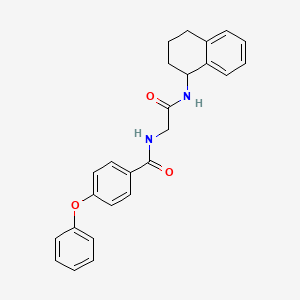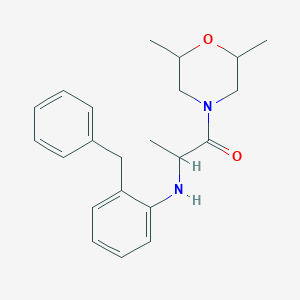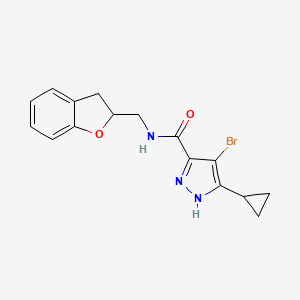![molecular formula C13H16BrNO4 B7535074 N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide](/img/structure/B7535074.png)
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, it may inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, it can reduce inflammation and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide in lab experiments is its potential as an anticancer agent. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential as an anti-inflammatory agent. It can reduce inflammation and inhibit the production of pro-inflammatory cytokines.
One limitation of using N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, studies are needed to determine the optimal dosing regimen and potential side effects.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation and to determine the optimal dosing regimen.
Finally, studies are needed to determine the potential for N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide to be used in combination with other anticancer or anti-inflammatory agents. Combination therapies may have synergistic effects and could potentially improve treatment outcomes.
Méthodes De Synthèse
The synthesis of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide involves a series of chemical reactions. The starting material is 7-bromo-1,3-benzodioxole, which is reacted with methylamine to form N-methyl-7-bromo-1,3-benzodioxole. This compound is then reacted with propyl bromide to form N-methyl-2-propoxy-7-bromo-1,3-benzodioxole. Finally, this compound is reacted with acetic anhydride to yield N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide.
Applications De Recherche Scientifique
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research interest is the potential use of N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-2-3-17-7-12(16)15-6-9-4-10(14)13-11(5-9)18-8-19-13/h4-5H,2-3,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJQUPDCDBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCC1=CC2=C(C(=C1)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-2-propoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)


![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![N-[2-(3-chloroanilino)-2-oxoethyl]-1-(2-methoxy-5-methylphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7535058.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)
